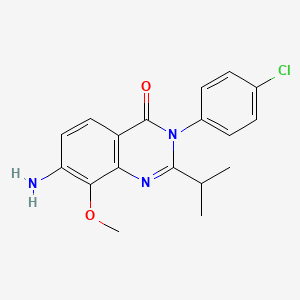
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-(4-clorofenil)-8-metoxi-2-(propan-2-il)quinazolin-4(3H)-ona es un derivado de quinazolinona. Las quinazolinonas son una clase de compuestos heterocíclicos conocidos por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antimicrobianas. Este compuesto específico presenta un núcleo de quinazolinona con varios sustituyentes que pueden influir en su comportamiento químico y biológico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Amino-3-(4-clorofenil)-8-metoxi-2-(propan-2-il)quinazolin-4(3H)-ona típicamente implica los siguientes pasos:
Formación del núcleo de quinazolinona: Esto se puede lograr mediante la ciclización de derivados de ácido antranílico con reactivos apropiados.
Introducción de sustituyentes: Los sustituyentes específicos (4-clorofenil, 8-metoxi y 2-(propan-2-il)) se pueden introducir mediante diversas reacciones orgánicas como halogenación, metilación y alquilación.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de la ruta sintética para la escalabilidad, el rendimiento y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, procesos catalíticos y principios de química verde para minimizar el desperdicio y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos amino o metoxi.
Reducción: Las reacciones de reducción podrían dirigirse al núcleo de quinazolinona o al grupo clorofenil.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, especialmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Agentes halogenantes como cloro (Cl2) o bromo (Br2) y nucleófilos como aminas o alcoholes.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de quinazolinona con grupos funcionales adicionales que contienen oxígeno.
Aplicaciones Científicas De Investigación
Química
Catálisis: Los derivados de quinazolinona pueden actuar como ligandos en procesos catalíticos.
Ciencia de materiales: Estos compuestos se pueden utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Biología y medicina
Agentes anticancerígenos: Algunos derivados de quinazolinona han mostrado promesa como agentes anticancerígenos al inhibir enzimas o vías de señalización específicas.
Agentes antimicrobianos: Estos compuestos pueden exhibir actividades antibacterianas, antifúngicas y antivirales.
Industria
Farmacéuticos: Los derivados de quinazolinona a menudo se exploran por sus posibles aplicaciones terapéuticas.
Agricultura: Estos compuestos se pueden utilizar en el desarrollo de agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 7-Amino-3-(4-clorofenil)-8-metoxi-2-(propan-2-il)quinazolin-4(3H)-ona dependería de su objetivo biológico específico. Generalmente, los derivados de quinazolinona pueden interactuar con enzimas, receptores o ADN, lo que lleva a diversos efectos biológicos. Por ejemplo, podrían inhibir enzimas quinasas involucradas en vías de señalización celular, ejerciendo así efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
4(3H)-Quinazolinona: El compuesto principal de la familia de quinazolinonas.
6,7-Dimetoxi-4(3H)-quinazolinona: Otro derivado con diferentes sustituyentes.
Singularidad
7-Amino-3-(4-clorofenil)-8-metoxi-2-(propan-2-il)quinazolin-4(3H)-ona es única debido a su combinación específica de sustituyentes, que puede influir en su reactividad química y actividad biológica. La presencia del grupo 4-clorofenil, por ejemplo, puede mejorar su afinidad de unión a ciertos objetivos biológicos.
Propiedades
Número CAS |
871814-54-9 |
|---|---|
Fórmula molecular |
C18H18ClN3O2 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3 |
Clave InChI |
SLOXPZFBNAEIDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
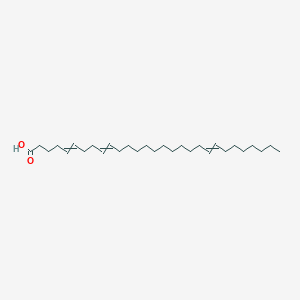
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)

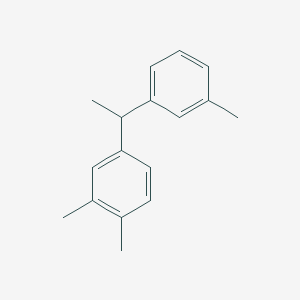
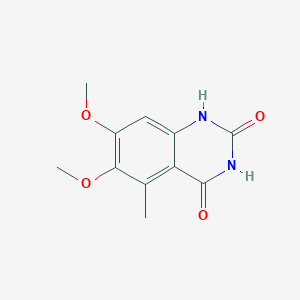
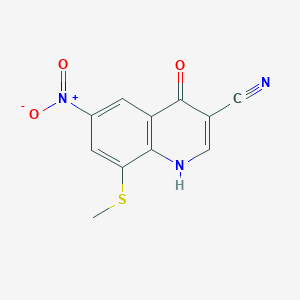

![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

